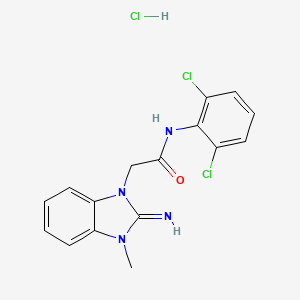![molecular formula C5H9CaCl3N2O2 B12743863 calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride CAS No. 171199-19-2](/img/structure/B12743863.png)
calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride compd. with calcium chloride (1:1) is a chemical compound with the molecular formula C5H9ClN2O2. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride involves the reaction of dimethylamine with ethanimidoyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion . The resulting product is then combined with calcium chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive nature.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride exerts its effects involves its ability to form covalent bonds with various molecular targets. This compound can interact with nucleophiles, leading to the formation of stable adducts. The molecular pathways involved include nucleophilic substitution and addition reactions, which are essential for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoxy Carbonyl: A polar protecting group used in peptide synthesis.
N,N-(Dimethylamino)ethyl Acrylate: Used in DNA delivery systems due to its charge-shifting properties.
Uniqueness
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride stands out due to its unique combination of reactivity and stability. Unlike other similar compounds, it can undergo a wide range of chemical reactions, making it versatile for various applications. Its ability to form stable complexes with calcium chloride further enhances its utility in industrial and research settings .
Properties
CAS No. |
171199-19-2 |
|---|---|
Molecular Formula |
C5H9CaCl3N2O2 |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride |
InChI |
InChI=1S/C5H9ClN2O2.Ca.2ClH/c1-4(6)7-10-5(9)8(2)3;;;/h1-3H3;;2*1H/q;+2;;/p-2/b7-4-;;; |
InChI Key |
QFUUMQSAOGHKGJ-LSQFMHCWSA-L |
Isomeric SMILES |
C/C(=N/OC(=O)N(C)C)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CC(=NOC(=O)N(C)C)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



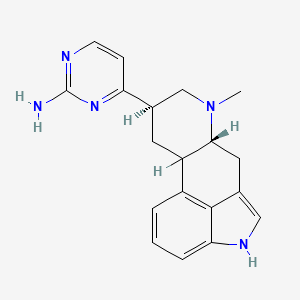
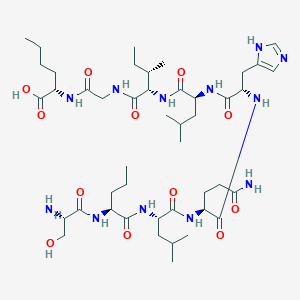
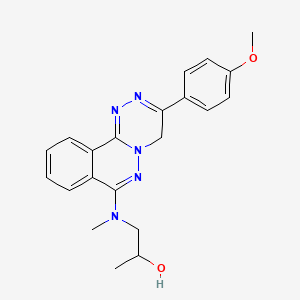
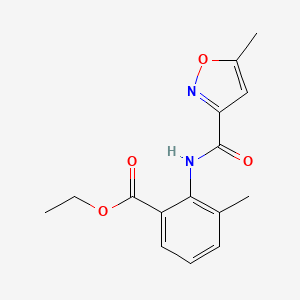

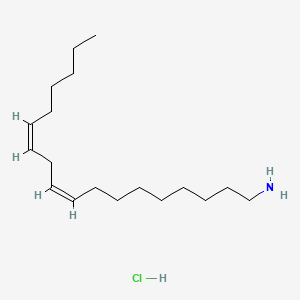
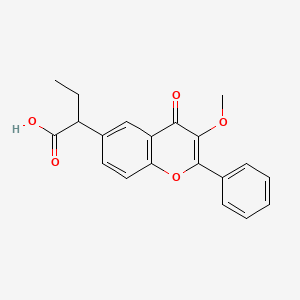
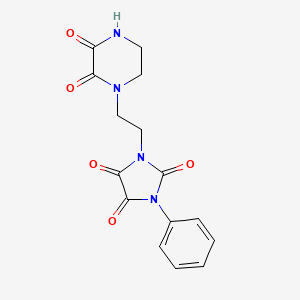

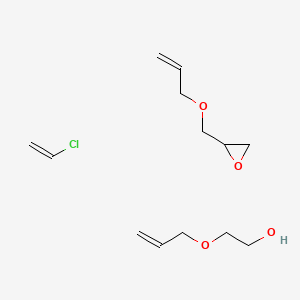
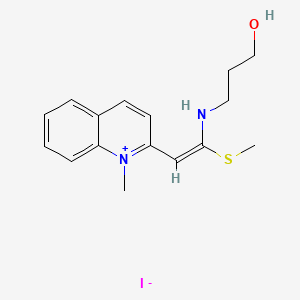
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
